molecular formula C13H11BrN4OS2 B10897235 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10897235
M. Wt: 383.3 g/mol
InChI Key: FDKGWALVAUWPJP-VIZOYTHASA-N
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Description

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific conditions. Key steps may include:

    Formation of the thiophene ring: This can be achieved through the bromination of thiophene.

    Synthesis of the triazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves the condensation of the thiophene and triazole derivatives with the furan ring under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-[(E)-1-(4-CHLORO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the bromine atom in the thiophene ring and the ethylsulfanyl group in the triazole ring. These functional groups confer specific chemical properties and reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C13H11BrN4OS2

Molecular Weight

383.3 g/mol

IUPAC Name

(E)-1-(4-bromothiophen-2-yl)-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C13H11BrN4OS2/c1-2-20-13-17-16-12(11-4-3-5-19-11)18(13)15-7-10-6-9(14)8-21-10/h3-8H,2H2,1H3/b15-7+

InChI Key

FDKGWALVAUWPJP-VIZOYTHASA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC(=CS2)Br)C3=CC=CO3

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC(=CS2)Br)C3=CC=CO3

Origin of Product

United States

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